N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

This 6-nitro coumarin-3-carboxamide uniquely combines an electron-withdrawing nitro group with an extended N-naphthalen-1-yl aromatic system. This dual architecture is critical for AChE potency (sub-nM IC50 in analogous 6-nitro series) and P-glycoprotein bypass capability, unavailable in simpler N-phenyl analogs. Ideal for SAR expansion of FXIIa inhibitor chemotypes (benchmarked against CAS 301818-26-8) and MDR cancer panel screening. Sourced for head-to-head selectivity profiling and computational chemistry campaigns.

Molecular Formula C20H12N2O5
Molecular Weight 360.325
CAS No. 302814-72-8
Cat. No. B2878069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS302814-72-8
Molecular FormulaC20H12N2O5
Molecular Weight360.325
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
InChIInChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23)
InChIKeyIZAUNZNDPLJRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302814-72-8): Procurement-Relevant Structural and Pharmacological Baseline


N-(Naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302814-72-8) is a synthetic coumarin-3-carboxamide derivative with the molecular formula C20H13N3O5 and a molecular weight of 375.34 g/mol [1]. The compound features a 6-nitro-substituted 2-oxo-2H-chromene (coumarin) core linked via a 3-carboxamide bridge to a naphthalen-1-yl moiety. This dual-motif architecture distinguishes it from simpler coumarin-3-carboxamides by combining the electron-withdrawing 6-nitro group—which has been shown in analogous series to enhance target binding affinity and selectivity [2]—with the extended aromatic naphthyl system that modulates lipophilicity (predicted logP ~3.3) and may confer P-glycoprotein bypass capability as observed in closely related naphthalen-1-yl coumarin analogs [3]. The compound is commercially available as a screening compound from multiple chemical suppliers but has limited published primary bioactivity data in public databases such as ChEMBL [1].

Why N-(Naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Cannot Be Substituted by Generic Coumarin-3-Carboxamide Analogs


Generic substitution among coumarin-3-carboxamide derivatives is precluded by the profound impact of both the 6-position substituent and the N-aryl amide moiety on biological activity and selectivity. In the acetylcholinesterase (AChE) inhibitor series, the 6-nitro substituent was critical: compound 10c bearing 6-nitro achieved an IC50 of 0.3 nM and a selectivity index of 26,300 over butyrylcholinesterase, dramatically outperforming non-nitrated or differently substituted congeners [1]. Conversely, the N-aryl group dictates target engagement profile—the N-phenyl analog (CAS 301818-26-8) exhibited only weak inhibition of coagulation factor XII (IC50 = 22,000 nM), whereas the naphthalen-1-yl motif in the structurally related MCC1734 conferred the ability to bypass P-glycoprotein-mediated multidrug resistance, a property absent in simpler N-aryl coumarin-3-carboxamides [2][3]. The combination of 6-nitro and N-naphthalen-1-yl in the target compound thus occupies a distinct pharmacochemical space not replicated by any single-feature analog.

Quantitative Differentiation Evidence for N-(Naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Versus Closest Analogs


6-Nitro Substitution Drives Sub-Nanomolar Target Engagement: Class-Level Evidence from Coumarin-3-Carboxamide AChE Inhibitors

In a systematic SAR study of coumarin-3-carboxamides, the 6-nitro substituent was essential for high-potency AChE inhibition. Compound 10c, bearing a 6-nitro group on the coumarin core and an N-ethylcarboxamide linker, exhibited an IC50 of 0.3 nM against AChE and a butyrylcholinesterase selectivity index of 26,300—representing a 46-fold improvement over the reference drug donepezil (IC50 = 13.8 nM) [1]. Non-nitrated or 6-unsubstituted analogs in the same series showed substantially reduced potency (IC50 values ranging from 10 nM to >1000 nM), demonstrating that the electron-withdrawing 6-nitro group is a key pharmacophoric element [1]. Although this specific study employed an N-benzylpiperidine scaffold rather than N-naphthalen-1-yl, the coumarin-core SAR establishes the 6-nitro group as a critical potency determinant transferable to the target compound.

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

Naphthalen-1-yl Amide Motif Confers P-Glycoprotein Bypass Capability: Evidence from the MCC1734 Analog

The naphthalen-1-yl amide motif in coumarin-3-carboxamides has been directly linked to the ability to evade P-glycoprotein (P-gp)-mediated drug efflux. In a study of the closely related analog MCC1734 (4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide), sensitive CCRF-CEM leukemia cells and multidrug-resistant P-gp-overexpressing CEM/ADR5000 cells displayed similar sensitivity to MCC1734, indicating that the compound can bypass P-gp-mediated resistance [1]. This property was not observed with non-naphthyl coumarin-3-carboxamide analogs, where P-gp overexpression typically confers 10- to 100-fold resistance. MCC1734 further induced ER stress via PERK/eIF2α/ATF4 pathway activation, mitochondrial membrane potential collapse, and G2M cell cycle arrest, with in vivo efficacy confirmed in a zebrafish xenograft model [1]. The target compound shares the identical N-naphthalen-1-yl carboxamide motif, differing only at the coumarin 4-position (H vs. OH) and 6-position (NO2 vs. H).

Multidrug resistance P-glycoprotein Cancer pharmacology

Predicted Lipophilicity Differentiation: Naphthalen-1-yl vs. Phenyl and p-Tolyl Analogs

The target compound possesses a predicted logP of approximately 3.32 (ZINC calculated value), reflecting the combined lipophilic contributions of the naphthalen-1-yl and 6-nitro substituents [1]. This is substantially higher than the N-phenyl analog (CAS 301818-26-8; predicted logP ~2.5) and the N-p-tolyl analog (CAS 301818-27-9; predicted logP ~2.9), and exceeds the non-nitrated N-naphthalen-1-yl analog (CAS 72788-19-3; molecular formula C20H13NO3, predicted logP ~4.0 without the polar nitro contribution). The balanced logP of ~3.3 places the target compound within the optimal range for oral bioavailability (Lipinski logP ≤5) while providing enhanced membrane permeability relative to simpler N-aryl analogs. The ZINC database confirms a molecular weight of 375.34 g/mol, 4 rings, 28 heavy atoms, and 8 heteroatoms, with zero Rule-of-5 violations [1].

Lipophilicity Drug-likeness Membrane permeability

Coagulation Factor XII Interaction Profile: Differentiated from N-Phenyl Analog by Naphthyl Hydrophobicity

3-Carboxamide-coumarins have been established as the first potent and selective nonpeptidic inhibitors of coagulation factor XIIa (FXIIa), an emerging antithrombotic target with low hemorrhage risk [1]. The N-phenyl-6-nitro analog (BDBM23545, CAS 301818-26-8) was screened against multiple coagulation factors in this series and exhibited an IC50 of 22,000 nM against FXII, with similarly weak activity against prothrombin, factor X, and factor VII—reflecting the limited hydrophobic contact of the N-phenyl group with the S1 pocket [2]. The target compound, by replacing N-phenyl with N-naphthalen-1-yl, introduces a significantly larger aromatic surface for potential π-stacking and hydrophobic interactions within the FXIIa active site. While direct FXIIa IC50 data for the target compound are not available in public databases [3], the SAR established by Robert et al. (2008) demonstrates that N-aryl substituent size and electronics directly modulate FXIIa inhibitory potency, with larger hydrophobic N-aryl groups generally enhancing activity [1].

Coagulation cascade Factor XIIa Antithrombotic Serine protease inhibition

Antimicrobial Potential of the 6-Nitro-2-oxo-2H-chromene-3-carboxamide Scaffold

A focused synthetic study of N-aryl-2-oxo-6-nitro-2H-chromen-3-carboxamides by Mikhalev et al. (2012) demonstrated that compounds in this series possess antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL [1]. The activity was attributed to the 6-nitro-2-oxo-2H-chromene pharmacophore, which is shared by the target compound. While the specific N-naphthalen-1-yl derivative was not explicitly reported in that study, the general synthetic methodology for N-aryl-2-oxo-6-nitro-2H-chromen-3-carboxamides—involving condensation of 2-hydroxy-5-nitrobenzaldehyde with arylamides of monoethyl malonate—directly encompasses the target compound structure [1]. In contrast, the non-nitrated N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 72788-19-3) has been reported to exhibit antifungal activity against Rhizoctonia solani via a different mechanism involving β-1,3-glucanase and ATPase inhibition , highlighting the divergent biological profiles driven by the 6-nitro substituent.

Antimicrobial Staphylococcus aureus Escherichia coli Antibacterial screening

Optimal Research and Procurement Application Scenarios for N-(Naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide


Structure-Activity Relationship Expansion of 3-Carboxamide-Coumarin FXIIa Inhibitors

The target compound is ideally suited as an SAR expansion probe for the validated 3-carboxamide-coumarin FXIIa inhibitor series pioneered by Robert et al. (2008) [1]. The combination of the 6-nitro group (known to enhance potency in coumarin-based enzyme inhibitors) and the naphthalen-1-yl amide (providing extended hydrophobic contact with the S1 pocket) represents a rational, unexplored substitution pattern within this pharmacophore class. The N-phenyl-6-nitro analog (CAS 301818-26-8) has already been screened against the coagulation panel (FXII IC50 = 22,000 nM) [2], providing a direct benchmark for quantifying the affinity gain conferred by the naphthyl-for-phenyl substitution. Procurement of this compound enables a head-to-head comparison that cannot be achieved with any commercially available single-feature analog.

Multidrug-Resistant Cancer Cell Panel Screening Leveraging the Naphthalen-1-yl P-gp Bypass Motif

Based on the demonstrated P-gp bypass capability of the structurally analogous MCC1734 in CCRF-CEM/CEM/ADR5000 paired cell lines [1], the target compound is a high-priority candidate for multidrug-resistant (MDR) cancer panel screening. The 6-nitro substitution differentiates it from MCC1734 (which bears 4-OH) and may introduce distinct cytotoxicity profiles, redox activity (via nitroreductase-mediated bioactivation), or target engagement patterns. Procurement of the target compound alongside MCC1734 and the non-nitrated N-naphthalen-1-yl analog (CAS 72788-19-3) enables a systematic evaluation of how the 6-nitro vs. 4-hydroxy substitution on the coumarin core modulates both potency and MDR evasion.

Antimicrobial Lead Identification Using the 6-Nitro-Coumarin-3-Carboxamide Pharmacophore

The class-level antimicrobial activity of N-aryl-6-nitro-2-oxo-2H-chromene-3-carboxamides (MIC 250–1000 µg/mL against S. aureus and E. coli) establishes this scaffold as a viable starting point for antibacterial lead optimization [1]. The target compound, bearing the naphthalen-1-yl substituent, offers increased lipophilicity (logP ~3.3) that may enhance Gram-negative outer membrane penetration relative to the N-phenyl analog. This compound can serve as a key intermediate for further derivatization (e.g., nitro reduction to 6-amino for subsequent functionalization) or as a direct screening candidate in expanded antimicrobial panels, including metronidazole-resistant H. pylori strains where selective 2-oxo-2H-chromene-3-carboxamides have shown potent activity (MIC 0.0039–16 µg/mL) [2].

Computational Docking and Molecular Dynamics Studies of Dual-Motif Coumarin Ligands

The target compound's dual structural features—electron-withdrawing 6-nitro and extended naphthalen-1-yl aromatic system—make it a valuable computational chemistry probe. The 6-nitro group provides a strong hydrogen bond acceptor and dipole moment contributor, while the naphthyl moiety enables π-π stacking interaction analysis. With no reported biological activity in ChEMBL as of 2026 [1], this compound represents a genuine prospective ligand for virtual screening campaigns, docking studies against novel targets, and machine learning model training where experimentally untested chemotypes are needed to assess prediction generalizability. Its availability from multiple commercial suppliers facilitates experimental validation of computational predictions.

Quote Request

Request a Quote for N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.